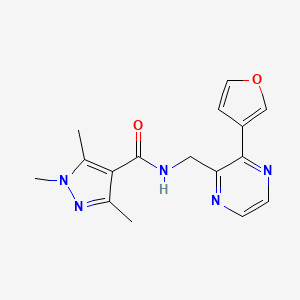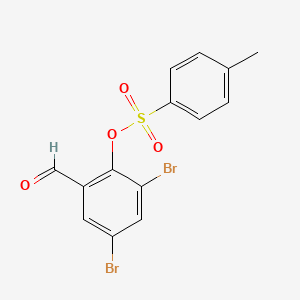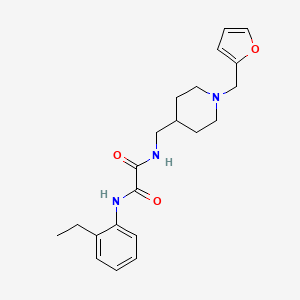![molecular formula C14H16ClNO B2825167 (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol CAS No. 112611-42-4](/img/structure/B2825167.png)
(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the azabicyclooctane family, which has been shown to have a variety of biological activities. In 2.2]octan-3-ol.
Scientific Research Applications
Diminution of Basal Ganglia Dopaminergic Function and Akinetic Mutism
The compound "(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol" shows similarities to other compounds in the family of azabicyclo octanols. For instance, a cocaine analogue, labeled with technetium-99m and bound to the dopamine transporter site, reflects primarily the integrity of presynaptic dopamine neuron terminals. This analogue was used in a clinical study to track dopaminergic function in a patient with akinetic mutism due to bilateral anterior cerebral arterial infarction, indicating the compound's potential in neuroimaging and understanding dopaminergic system perturbations in specific medical conditions (Yang et al., 2007).
Phenolic Halogenated Compounds (PHCs) in Human Plasma
A study on human plasma identified over 100 phenolic halogenated compounds (PHCs), including compounds similar to "this compound", demonstrating these compounds' prevalence and potential effects as industrial chemicals, natural compounds, or metabolites with endocrine-disrupting activity. This study emphasizes the widespread exposure and potential health implications of such compounds (Hovander et al., 2002).
Novel Muscarinic Receptor Ligand and Antipsychotic Activity
A compound from the same family, "(5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC)", demonstrated unexpected antipsychotic-like activity by interacting with muscarinic receptors. This study suggests that compounds like "this compound" may offer a novel approach in treating conditions like schizophrenia due to their unique receptor affinity and functional effects (Bymaster et al., 1998).
properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11,14,17H,5-8H2/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHOCFANFXIPAE-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;dihydrochloride](/img/structure/B2825096.png)



![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2825102.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2825104.png)

